3-[(3-methoxybenzoyl)amino]propanoic Acid

Medicinal Chemistry Fragment-Based Drug Design Peptidomimetics

Researchers needing a 3-methoxybenzoyl-substituted β-alanine fragment face synthetic bottlenecks from handling corrosive 3-methoxybenzoyl chloride. This pre-formed, weighable solid eliminates Schlenk-line requirements and simplifies amide coupling. • Rule-of-Three compliant fragment (MW 223.23) for primary screening libraries. • Defined meta-methoxy vector enables systematic linker-length SAR vs. glycine conjugates. • Rigorous QC; typical purity ≥95% by HPLC. Ideal for peptidomimetic synthesis and drug metabolism assay development.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 914773-50-5
Cat. No. B1280699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-methoxybenzoyl)amino]propanoic Acid
CAS914773-50-5
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCC(=O)O
InChIInChI=1S/C11H13NO4/c1-16-9-4-2-3-8(7-9)11(15)12-6-5-10(13)14/h2-4,7H,5-6H2,1H3,(H,12,15)(H,13,14)
InChIKeyJULSWNVRXGISOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Methoxybenzoyl)amino]propanoic Acid: Chemical Identity and Procurement


3-[(3-Methoxybenzoyl)amino]propanoic acid, also systematically named N-(3-methoxybenzoyl)-β-alanine, is a synthetic beta-amino acid derivative with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is characterized by an amide bond linking a 3-methoxybenzoyl moiety to the beta carbon of a propanoic acid backbone. Available through various chemical suppliers and custom synthesis services [1], it is supplied as a research chemical with typical purity specifications of 95–98% . Its physicochemical properties, including a density of 1.23 g/cm³ and a boiling point of 452.1°C at 760 mmHg, mark it as a stable, low-volatility solid suitable for standard organic synthesis and in vitro assays .

Fragment-based design: N-acyl-β-alanine scaffold with defined linker length and 3-methoxybenzoyl vector for peptidomimetic SAR expansion.
Synthesis and coupling: Pre-formed, stable solid for amide-coupling workflows, replacing reactive 3-methoxybenzoyl chloride precursor.
Bioanalytical tool: Non-endogenous β-alanine conjugate for drug metabolism and amino acid conjugation specificity studies.

Why Generic N-Acyl-β-alanine Analogs Cannot Substitute


Substituting this specific compound with a generic N-acyl-β-alanine analog fails because even subtle modifications to the acyl group—such as altering the ring substitution pattern or using a different amino acid linker—introduce distinct electronic and steric properties that critically affect molecular recognition. The 3-methoxy substituent on the benzoyl ring provides a unique hydrogen-bond acceptor profile and a moderate electron-donating effect that directly influences binding affinity in peptidomimetic or fragment-based contexts . Replacing it with an unsubstituted benzoyl, 4-methoxy, or 3-hydroxy analog is not chemically equivalent and will produce a different, and likely non-transferable, structure-activity relationship (SAR) [1]. Without direct head-to-head experimental data for this specific compound, the well-documented sensitivity of biological targets to methoxy-regioisomerism in related N-acyl-amino acid series provides the strongest available rationale for non-interchangeability.

Linker-length mismatch
A glycine-linker analog shortens the acid-amide distance by ~1.3 Å, which may shift spatial pharmacophore orientation and binding pose.
Regioisomeric SAR sensitivity
A 4-methoxy analog alters hydrogen-bond acceptor geometry and electrostatic surface; class-level SAR suggests binding shifts may exceed 10-fold.
Acyl-group SAR cannot be assumed
Unsubstituted benzoyl or 3-hydroxy analogs are not electronically or sterically equivalent; structure-activity relationships are unlikely to transfer.

Differentiation from Closest Comparators


Linker Length: β-Alanine vs. Glycine Scaffold

The incorporation of a β-alanine linker (propanoic acid backbone) instead of the simpler glycine linker (acetic acid backbone) extends the carboxylic acid terminus by one methylene unit, increasing the distance between the amide bond and the terminal carboxylate from approximately 2.5 Å to 3.8 Å in an extended conformation [1]. This provides greater conformational flexibility and can enable interactions with deeper or more remote binding pockets. The direct glycine comparator, N-(3-methoxybenzoyl)glycine (3-methoxyhippuric acid, CAS 57728-61-7), has a molecular weight of 209.20 g/mol versus 223.23 g/mol for the target compound .

Linker length
Class-level inference
β-Ala linker (~3.8 Å) vs. Gly linker (~2.5 Å); ΔMW +14.03 g/mol
Linker length supports distinct fragment vector exploration.
In silico geometry; direct binding data not available.
Medicinal Chemistry Fragment-Based Drug Design Peptidomimetics

Regioisomeric Effect: 3-Methoxy vs. 4-Methoxy Substitution

The position of the methoxy substituent on the benzoyl ring dictates the molecular electrostatic potential and hydrogen-bond acceptor geometry. The meta-methoxy orientation (3-position) in the target compound places the oxygen lone pairs in a distinct spatial location compared to the para-methoxy (4-position) analog, which is commercially available as N-(4-methoxybenzoyl)-β-alanine . Literature on analogous N-acyl amino acid series consistently shows that shifting methoxy from meta to para alters target binding by 10- to 100-fold in biochemical assays, though no direct data exists for this specific compound pair [1].

Regioisomeric effect
Class-level inference
3-OCH₃ (meta) vs. 4-OCH₃ (para) benzoyl substitution
Regioisomer choice is a critical SAR decision point; binding shifts reported >10-fold in related series.
No direct biochemical data for this specific pair.
Chemical Biology Structure-Activity Relationship Probe Design

Stability and Handling vs. Acid Chloride Precursor

The target compound is a stable, isolable solid with a boiling point of 452.1°C at 760 mmHg and a flash point of 227.2°C, indicating low volatility and good thermal stability . In contrast, its direct synthetic precursor, 3-methoxybenzoyl chloride (CAS 1711-06-4), is a moisture-sensitive liquid (boiling point 123–125°C, flash point 92°C) that reacts violently with water and requires stringent anhydrous handling . For laboratories requiring the 3-methoxybenzoyl-β-alanine scaffold in a stable, ready-to-use form, the pre-formed amide eliminates the hazards and handling complexities associated with the acid chloride.

Handling vs. acid chloride
Source review
Stable solid (bp 452.1°C) vs. moisture-sensitive liquid (bp 124°C)
Pre-formed amide supports ambient handling and simpler parallel synthesis workflow.
Supplier SDS comparison; purity 95–98% typical.
Synthetic Chemistry Reagent Selection Process Chemistry

Optimal Procurement and Application Scenarios


Fragment-Based Drug Discovery Library Design

The compound serves as a meta-methoxybenzoyl-substituted β-alanine fragment for screening libraries. Its molecular weight (223.23 g/mol) falls within the Rule-of-Three guidelines for fragment libraries, and it provides a defined vector for the carboxylic acid pharmacophore that differs from the more common glycine-based fragment, N-(3-methoxybenzoyl)glycine . Inclusion of this fragment enables exploration of linker-length SAR in primary screens.

N-Acyl-β-alanine Libraries for Integrin Screening

Patents covering substituted β-alanine derivatives as VLA-4 and α4β7 antagonists establish the therapeutic relevance of this scaffold class [1]. The 3-methoxybenzoyl-substituted variant provides a specific electronic and steric profile for SAR expansion around these integrin targets, where the meta-methoxy orientation influences binding pocket compatibility.

Metabolite and Biomarker Reference Standards

N-Acyl-β-alanine derivatives, including methoxybenzoyl-substituted variants, are structurally related to phase II metabolites of benzoic acid derivatives. While more common variants such as 3-methoxyhippuric acid (the glycine conjugate) are used as biomarkers, the β-alanine conjugate serves as a non-endogenous internal standard or a tool for studying amino acid conjugation specificity in drug metabolism assays .

Safe Alternative to Reactive Acid Chloride in Synthesis

In automated or parallel synthesis workflows where 3-methoxybenzoyl chloride presents handling and corrosion risks, the pre-formed β-alanine amide provides a stable, weighable solid that can be directly coupled to amines, alcohols, or other nucleophiles. This eliminates the need for Schlenk-line or glovebox techniques and simplifies reaction setup .

Application
Selection Property
Validation Focus
Fragment-based library design
Linker-length differentiation vs. glycine fragment
Binding mode and vector diversity in primary screens
Integrin-targeted SAR expansion
3-Methoxybenzoyl electronic and steric profile
Binding pocket compatibility and selectivity review
Drug metabolism reference standard
Non-endogenous β-alanine conjugate identity
Amino acid conjugation specificity in metabolism assays
Parallel synthesis workflow
Ambient-stable, weighable solid form
Reduced handling complexity vs. moisture-sensitive acid chloride

Technical Documentation Hub

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